molecular formula C12H13ClN2O3 B5873590 (4-CHLORO-2-NITROPHENYL)(PIPERIDINO)METHANONE

(4-CHLORO-2-NITROPHENYL)(PIPERIDINO)METHANONE

Cat. No.: B5873590
M. Wt: 268.69 g/mol
InChI Key: RBXLAOIUNBOLIY-UHFFFAOYSA-N
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Description

(4-Chloro-2-nitrophenyl)(piperidino)methanone is an organic compound with the molecular formula C12H13ClN2O3 It is characterized by the presence of a chloro and nitro group on a phenyl ring, along with a piperidino group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chloro-2-nitrophenyl)(piperidino)methanone typically involves the reaction of 4-chloro-2-nitrobenzoyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-nitrophenyl)(piperidino)methanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The methanone moiety can undergo hydrolysis in the presence of acidic or basic conditions to yield the corresponding carboxylic acid and piperidine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: (4-Chloro-2-aminophenyl)(piperidino)methanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-Chloro-2-nitrobenzoic acid and piperidine.

Scientific Research Applications

(4-Chloro-2-nitrophenyl)(piperidino)methanone has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-chloro-2-nitrophenyl)(piperidino)methanone depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The chloro and nitro groups can interact with biological targets through various mechanisms, including hydrogen bonding, hydrophobic interactions, and covalent bonding. The piperidino group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-3-nitrophenyl)(phenyl)methanone
  • (2-Chloro-4-nitrophenyl)(pyrrolidin-1-yl)methanone
  • (4-Methoxyphenyl)(4-nitrophenyl)methanone

Uniqueness

(4-Chloro-2-nitrophenyl)(piperidino)methanone is unique due to the presence of both a chloro and nitro group on the phenyl ring, along with a piperidino group. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and solubility, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

(4-chloro-2-nitrophenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3/c13-9-4-5-10(11(8-9)15(17)18)12(16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXLAOIUNBOLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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